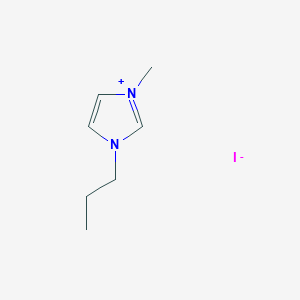

1-Methyl-3-propylimidazolium iodide

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

1-methyl-3-propylimidazol-1-ium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N2.HI/c1-3-4-9-6-5-8(2)7-9;/h5-7H,3-4H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVCMUVGRRDWTDK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C[N+](=C1)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3049207 | |

| Record name | 1-Methyl-3-propylimidazolium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3049207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119171-18-5 | |

| Record name | 1-Methyl-3-propylimidazolium iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119171-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-3-propylimidazolium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3049207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Imidazolium, 1-methyl-3-propyl-, iodide (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.756 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Preparation Techniques for 1 Methyl 3 Propylimidazolium Iodide

Optimization of Alkylation Reactions for High Purity 1-Methyl-3-propylimidazolium Iodide

The primary synthetic route to this compound is the quaternization of 1-methylimidazole (B24206) with an n-propyl halide. This reaction, a classic S_N2 type, is subject to optimization of various parameters to achieve high purity and yield.

Solvent-Free Alkylation of 1-Methylimidazole with n-Propyl Iodide

A significant advancement in the synthesis of this compound is the adoption of solvent-free reaction conditions. This approach aligns with the principles of green chemistry by eliminating the need for volatile organic solvents, which simplifies product work-up and reduces waste. The direct reaction of 1-methylimidazole with n-propyl iodide is typically carried out with gentle heating and stirring. To achieve high conversion rates, an excess of the alkylating agent, n-propyl iodide, is often employed. The reaction progress can be monitored by observing the formation of a biphasic system, as the ionic liquid product separates from the unreacted starting materials. Microwave irradiation has also been explored as an energy-efficient method to accelerate the reaction, significantly reducing reaction times from days to minutes. rsc.org

| Parameter | Condition | Outcome |

| Reactants | 1-Methylimidazole, n-Propyl Iodide | Formation of this compound |

| Stoichiometry | Equimolar or slight excess of n-propyl iodide | High conversion |

| Temperature | 60-120°C (Conventional Heating) or specified microwave power | Reaction rate control |

| Reaction Time | Several hours to days (Conventional) or minutes (Microwave) | Completion of reaction |

| Solvent | None | Green synthesis, simplified work-up |

Reaction Kinetics and Mechanistic Studies of this compound Formation

The formation of this compound from 1-methylimidazole and n-propyl iodide follows a second-order kinetic model, characteristic of S_N2 reactions. The rate of reaction is dependent on the concentration of both reactants. Mechanistically, the lone pair of electrons on the N-3 nitrogen of the 1-methylimidazole ring acts as a nucleophile, attacking the electrophilic carbon of the n-propyl iodide. This leads to the formation of a transition state where the N-C bond is forming and the C-I bond is breaking. The subsequent departure of the iodide ion results in the formation of the 1-methyl-3-propylimidazolium cation.

Studies on similar imidazolium-based ionic liquid syntheses have shown that the reaction rate is influenced by factors such as the nature of the leaving group (iodide being more reactive than bromide or chloride), the solvent polarity (if a solvent is used), and the reaction temperature. While specific kinetic data for the solvent-free reaction of 1-methylimidazole and n-propyl iodide is not extensively published, the general principles of S_N2 kinetics apply. The reaction is typically exothermic, and temperature control is crucial to prevent side reactions and ensure high purity of the final product.

Purification Strategies and Analytical Characterization for Research-Grade this compound

Achieving research-grade purity of this compound necessitates rigorous purification and subsequent analytical validation.

Following the synthesis, the crude product is typically washed with a non-polar solvent, such as ethyl acetate (B1210297) or diethyl ether, to remove any unreacted starting materials and non-polar impurities. The ionic liquid, being immiscible with these solvents, is then separated. Further purification can be achieved by recrystallization from a suitable solvent system or by using activated carbon to remove colored impurities. Finally, the purified ionic liquid is dried under vacuum to remove any residual volatile compounds.

Spectroscopic Validation (e.g., ¹H-NMR, ¹³C-NMR, ¹⁹F-NMR, FT-IR, Raman)

Spectroscopic techniques are indispensable for the structural confirmation and purity assessment of this compound.

¹H-NMR and ¹³C-NMR: Proton and carbon Nuclear Magnetic Resonance spectroscopy are primary tools for confirming the structure of the cation. The chemical shifts provide information about the electronic environment of each nucleus. While ¹⁹F-NMR is not applicable to this specific compound due to the absence of fluorine, it is a crucial technique for characterizing fluorinated ionic liquids.

FT-IR and Raman Spectroscopy: Vibrational spectroscopy techniques such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy provide detailed information about the molecular vibrations of the compound, confirming the presence of the imidazolium (B1220033) ring and the alkyl chains. nih.govresearchgate.net

Interactive Table: Spectroscopic Data for 1-Methyl-3-propylimidazolium Cation

| Technique | Nucleus/Mode | Chemical Shift (ppm) / Wavenumber (cm⁻¹) | Assignment |

| ¹H-NMR | H-2 | ~8.5-9.5 | Imidazolium ring proton |

| ¹H-NMR | H-4, H-5 | ~7.3-7.8 | Imidazolium ring protons |

| ¹H-NMR | N-CH₂ | ~4.1-4.3 | Methylene (B1212753) protons of propyl group |

| ¹H-NMR | N-CH₃ | ~3.8-4.0 | Methyl protons on the ring |

| ¹H-NMR | CH₂-CH₃ | ~1.8-2.0 | Methylene protons of propyl group |

| ¹H-NMR | CH₃ | ~0.9-1.1 | Methyl protons of propyl group |

| ¹³C-NMR | C-2 | ~136-138 | Imidazolium ring carbon |

| ¹³C-NMR | C-4, C-5 | ~122-124 | Imidazolium ring carbons |

| ¹³C-NMR | N-CH₂ | ~50-52 | Methylene carbon of propyl group |

| ¹³C-NMR | N-CH₃ | ~36-38 | Methyl carbon on the ring |

| ¹³C-NMR | CH₂-CH₃ | ~23-25 | Methylene carbon of propyl group |

| ¹³C-NMR | CH₃ | ~10-12 | Methyl carbon of propyl group |

| FT-IR | C-H stretch (ring) | ~3100-3200 | Vibrations of C-H bonds in the imidazolium ring |

| FT-IR | C-H stretch (alkyl) | ~2800-3000 | Vibrations of C-H bonds in the alkyl chains |

| FT-IR | C=N, C=C stretch | ~1500-1600 | Ring stretching vibrations |

| Raman | Ring vibrations | ~600-1600 | Characteristic ring deformation and stretching modes |

Note: The exact chemical shifts and wavenumbers can vary slightly depending on the solvent used for NMR analysis and the specific conditions for IR and Raman spectroscopy.

Chromatographic Analysis (e.g., HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of this compound. Commercial suppliers often guarantee a purity of ≥98.0% as determined by HPLC. sigmaaldrich.com A typical HPLC analysis involves using a reverse-phase column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile. The detection is commonly performed using a UV detector. The presence of a single major peak in the chromatogram is indicative of a high-purity sample.

Interactive Table: HPLC Analysis Parameters for Purity Assessment

| Parameter | Description |

| Instrument | High-Performance Liquid Chromatograph |

| Column | C18 reverse-phase column |

| Mobile Phase | Isocratic or gradient mixture of aqueous buffer and acetonitrile/methanol |

| Flow Rate | Typically 0.5-1.5 mL/min |

| Detector | UV detector (wavelength set to detect the imidazolium cation, e.g., ~210 nm) |

| Purity Specification | ≥98.0% |

Green Chemistry Approaches in this compound Synthesis

The synthesis of ionic liquids, including this compound, is increasingly being guided by the principles of green chemistry to minimize environmental impact. Key strategies include:

Solvent-Free Synthesis: As previously discussed, avoiding the use of volatile organic solvents is a primary green approach. chalmers.se

Atom Economy: The quaternization reaction itself has a high atom economy, as all the atoms of the reactants are incorporated into the product.

Energy Efficiency: The use of microwave-assisted synthesis can significantly reduce energy consumption compared to conventional heating methods. rsc.org

Renewable Feedstocks: While not yet widely implemented for this specific ionic liquid, research is ongoing to produce the starting materials, such as 1-methylimidazole, from renewable biomass sources.

Catalysis: Exploring catalytic routes that can proceed under milder conditions and with higher selectivity can further enhance the green credentials of the synthesis.

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally benign.

Eco-Friendly Reaction Conditions and Reduced Environmental Impact

The traditional synthesis of this compound typically involves the quaternization of 1-methylimidazole with 1-iodopropane (B42940). This reaction, while straightforward, often utilizes conventional heating methods and organic solvents, which can contribute to longer reaction times and the generation of volatile organic compound (VOC) emissions. In an effort to mitigate these environmental concerns, researchers have explored alternative energy sources and solvent-free conditions.

Advanced heating techniques such as microwave irradiation and ultrasound have emerged as powerful tools in green chemistry. sphinxsai.comresearchgate.net Microwave-assisted synthesis, for instance, has been shown to dramatically reduce reaction times and, in some cases, improve yields compared to conventional heating. sphinxsai.comeurekaselect.com This is attributed to the efficient and direct heating of the reaction mixture, leading to faster reaction rates. ukm.my In a comparative study on the synthesis of tri-substituted imidazoles, microwave irradiation significantly shortened reaction times and increased product yields. eurekaselect.com For example, the synthesis of certain heterocyclic molecules saw reaction times decrease from hours to minutes with a corresponding increase in yield of 10-30% when switching from conventional heating to microwave irradiation. sphinxsai.com

Solvent-free, or neat, reaction conditions represent another significant step towards reducing the environmental footprint of chemical syntheses. By eliminating the need for a solvent, this approach minimizes waste and simplifies product purification. nih.gov The microwave-assisted synthesis of 1-allyl-3-methylimidazolium (B1248449) chloride, a structurally related ionic liquid, was successfully carried out under solvent-free conditions, demonstrating the feasibility of this approach for imidazolium-based ionic liquids. unibo.it

The following table provides a comparative overview of reaction conditions for the synthesis of imidazolium-based ionic liquids using conventional and advanced, eco-friendly methods.

| Synthesis Method | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Conventional Heating | 1,2-dimethylimidazole, 1-bromoheptane | None | 55 | 48 h | ~90 | researchgate.net |

| Microwave Irradiation | 1,2-dimethylimidazole, 1-bromoheptane | None | 55 | 1.5 h | ~90 | researchgate.net |

| Ultrasound | 1,2-dimethylimidazole, 1-bromoheptane | None | 55 | 1 h | ~95 | researchgate.net |

| Conventional Reflux | o-toluidine, naphthyl isothiocyanate | Dichloromethane | Reflux | 6 h | 31 | ukm.my |

| Microwave Irradiation | o-toluidine, naphthyl isothiocyanate | Dichloromethane | - | 5 min | 82 | ukm.my |

Sustainable Synthesis Pathways for Imidazolium-Based Ionic Liquids

One key aspect of sustainable synthesis is the move towards using greener solvents when a solvent is necessary. While solvent-free reactions are ideal, some processes may still require a liquid medium. In such cases, the use of water or other benign solvents is preferred over traditional volatile organic compounds. scilit.com The use of green solvents aligns with the broader goals of reducing hazardous chemical exposure and minimizing environmental pollution. mdpi.com

The table below details research findings on the synthesis of various heterocyclic compounds, illustrating the advantages of advanced techniques in promoting sustainable chemical processes.

| Compound Type | Synthesis Method | Key Advantages | Reference |

| Tri-substituted imidazoles | Microwave-assisted | Greater yield in minimal time | eurekaselect.com |

| Mono-thioureas | Microwave-assisted | High-efficiency reaction (82-89% yield), reduced reaction time (from 6h to 5 min) | ukm.my |

| 1,3-Diphenylpropenones | Microwave-assisted, solvent-free | Excellent yields (79-95%) in under 2 minutes, environmentally benign | nih.gov |

| Benzotriazole derivatives | Microwave-assisted | Improved yields and drastic reduction in reaction time | nih.gov |

Electrochemical Research Applications of 1 Methyl 3 Propylimidazolium Iodide

Electrolyte Systems in Energy Storage and Conversion Devices

Role of 1-Methyl-3-propylimidazolium Iodide in Dye-Sensitized Solar Cells (DSSCs)

The ionic conductivity of the electrolyte is a paramount factor influencing the efficiency of DSSCs, as it governs the transport of the redox couple (typically iodide/triiodide) between the counter electrode and the dye-sensitized photoanode. mdpi.comnih.gov Research has consistently shown that the incorporation of [PMIM][I] into electrolyte formulations leads to a significant increase in ionic conductivity. researchgate.net

For instance, in a study involving gel polymer electrolytes (GPEs), the addition of [PMIM][I] resulted in a maximum ionic conductivity of 9.41 mS cm⁻¹. researchgate.net This enhancement is attributed to the increased concentration of free charge carriers provided by the ionic liquid. researchgate.net The cation of [PMIM][I] plays a role in the charge transport mechanism, with smaller cations generally leading to higher differential capacitance. mdpi.com The viscosity of the electrolyte is another critical factor, with lower viscosity facilitating better ion mobility and, consequently, higher ionic conductivity. encyclopedia.pubmdpi.com

| Electrolyte System | [PMIM][I] Concentration | Ionic Conductivity (mS cm⁻¹) | Reference |

|---|---|---|---|

| Gel Polymer Electrolyte (PEO-based) | 10 wt% | 3.99 | researchgate.net |

| Gel Polymer Electrolyte (P(VP-co-VAc)-based) | 15 wt% | 3.13 x 10⁻³ S cm⁻¹ (equivalent to 3.13 mS cm⁻¹) | iaea.org |

| Solid Polymer Electrolyte (PEO-based) | 200 wt% | 3.29 x 10⁻⁴ S cm⁻¹ (equivalent to 0.329 mS cm⁻¹) | researchgate.net |

| Gel Polymer Electrolyte | Not specified | 9.41 | researchgate.net |

The enhanced ionic conductivity and improved charge transport properties imparted by [PMIM][I] directly translate to higher photoelectric conversion efficiencies (PCE) in DSSCs. researchgate.net The addition of [PMIM][I] to gel polymer electrolytes has been shown to significantly boost the efficiency of the resulting solar cells. researchgate.net For example, a DSSC utilizing a GPE with [PMIM][I] achieved a PCE of 9.35%. encyclopedia.pub This improvement is not only due to the increased ionic conductivity but also to the favorable influence of the ionic liquid on the open-circuit voltage (Voc) of the cell. encyclopedia.pub

Furthermore, the non-volatile nature of [PMIM][I] contributes to the long-term stability of DSSCs, a critical factor for their commercial viability. mdpi.comnih.gov By replacing volatile organic solvents, ionic liquids like [PMIM][I] prevent electrolyte leakage and maintain consistent performance over extended periods and under thermal stress. researchgate.netnih.gov

| Electrolyte System | Key Components | Photoelectric Conversion Efficiency (%) | Reference |

|---|---|---|---|

| Gel Polymer Electrolyte | [PMIM][I] | 9.35 | encyclopedia.pub |

| Gel Polymer Electrolyte | Poly(AA/GR) with [PMIM][I]-based IL electrolyte | 7.19 | encyclopedia.pub |

| Liquid Electrolyte | [PMIM][I] as an additive | 1.88 | mdpi.com |

| Gel Polymer Electrolyte | P(VP-co-VAc), KI, I₂, EC, PC, [PMIM][I] | 4.67 | iaea.org |

| Solid Polymer Electrolyte | PEO, [PMIM][I] | 0.52 (at 54% RH) | researchgate.net |

A significant factor limiting the efficiency of DSSCs is the interfacial charge recombination, where the injected electrons in the semiconductor's conduction band recombine with the oxidized species (I₃⁻) in the electrolyte. mdpi.comnih.gov The composition of the electrolyte, including the type of cation present, can influence these recombination kinetics. nih.gov

Application in Batteries and Supercapacitors

The favorable electrochemical properties of [PMIM][I] and other imidazolium-based ionic liquids extend their potential applications to batteries and supercapacitors. nih.govmdpi.com In these devices, ionic liquids can serve as non-volatile and safe electrolytes, offering a wider electrochemical window and better thermal stability compared to conventional organic electrolytes. acs.orgmdpi.com

For lithium-ion batteries, modifications to the imidazolium (B1220033) cation, such as in 1,2-dimethyl-3-propylimidazolium, have been shown to enhance reductive stability, a crucial factor for compatibility with negative electrode materials. acs.org In the realm of supercapacitors, imidazolium-based ionic liquids are valued for their ability to operate at higher potential windows, which can lead to increased energy density. nih.gov While the primary focus of research on [PMIM][I] has been in DSSCs, its fundamental properties suggest its viability as a component in the development of advanced electrolytes for next-generation batteries and supercapacitors. acs.orgnih.gov

Polymer Gel Electrolytes Incorporating this compound.iaea.orgrsc.orgpsu.edudntb.gov.uaresearchgate.net

Polymer gel electrolytes (PGEs) that incorporate this compound have emerged as promising alternatives to traditional liquid electrolytes, particularly in devices like dye-sensitized solar cells (DSSCs). iaea.orgrsc.org These quasi-solid-state electrolytes help to mitigate problems such as leakage and volatilization of organic solvents, thereby enhancing the long-term stability of the devices. iaea.orgpsu.edu

Polymer-Ionic Liquid Interactions and Their Impact on Electrolyte Performance.iaea.orgrsc.orgpsu.eduresearchgate.net

The interaction between the polymer matrix and the ionic liquid is crucial for the electrolyte's performance. For instance, in a system using poly(vinylidenefluoride-co-hexafluoropropylene) (PVDF-HFP), the ionic liquid is believed to reside within the liquid domains of the polymer's three-dimensional network, allowing for the free diffusion of the iodide/triiodide redox couple. psu.edu The incorporation of MPII into polymer matrices like poly(ethylene oxide) (PEO) can enhance ionic conductivity by increasing the concentration of free charge carriers. researchgate.net

Fourier Transform Infrared (FTIR) spectroscopy studies have confirmed the complexation between the polymer and the ionic liquid. iaea.org Research on PEO-based electrolytes showed that increasing the concentration of MPII led to a significant increase in ionic conductivity, reaching a maximum of 3.29 x 10⁻⁴ S/cm at a 200 wt% concentration of the ionic liquid. researchgate.net This enhancement is attributed to the increased number of mobile ions and a more amorphous polymer structure, which facilitates ion hopping. researchgate.netmdpi.com

Thermal and Electrochemical Stability of Polymer-Ionic Liquid Composites.rsc.orgpsu.eduukm.edu.mymdpi.comelsevierpure.com

From an electrochemical standpoint, these composites exhibit a wide electrochemical stability window. rsc.org The electrochemical stability of the electrolyte is crucial for the performance and longevity of the electrochemical device. However, the addition of MPII can also influence the electrochemical processes within a DSSC. Electrochemical impedance studies have shown that the presence of MPII can increase the recombination of electrons with triiodide ions in the electrolyte, which can shorten the electron lifetime in the DSSC. iaea.org

Corrosion Inhibition Studies Utilizing this compound.kaist.ac.krcore.ac.ukrsc.orgkaist.ac.kr

This compound has been investigated as a corrosion inhibitor for metals, particularly mild steel, in acidic environments. kaist.ac.krcore.ac.ukkaist.ac.kr Its effectiveness stems from its ability to adsorb onto the metal surface and impede the corrosion process.

Mechanism of Corrosion Inhibition by this compound on Metal Surfaces.kaist.ac.krrsc.orgkaist.ac.krimim.pljcscp.org

The primary mechanism of corrosion inhibition by MPII is the adsorption of its ions onto the metal surface, which blocks the active sites for corrosion. rsc.orgimim.pl The imidazolium cation, with its π-electron system and heteroatoms, can interact with the vacant d-orbitals of iron. The iodide anion can also specifically adsorb on the metal surface, leading to a synergistic inhibition effect between the cation and the anion. jcscp.org This adsorption forms a protective layer that isolates the metal from the corrosive medium. rsc.org Studies on similar imidazolium-based ionic liquids have shown that the inhibition efficiency can increase with the length of the alkyl chain on the cation. rsc.org

Electrochemical Techniques in Corrosion Research (e.g., Electrochemical Impedance Spectroscopy, Potentiodynamic Polarization).kaist.ac.krkaist.ac.krelectrochemsci.orgresearchgate.netjmaterenvironsci.comresearchgate.net

Electrochemical techniques are instrumental in evaluating the performance of corrosion inhibitors. Potentiodynamic polarization studies have revealed that MPII acts as a mixed-type inhibitor for mild steel in 1 M H₂SO₄. kaist.ac.krkaist.ac.kr This means it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. researchgate.net At a concentration of 500 ppm, MPII exhibited a high inhibition efficiency of 91% at 298 K. kaist.ac.krkaist.ac.kr

Electrochemical Impedance Spectroscopy (EIS) is another powerful technique used to study the inhibitor's effect on the metal-electrolyte interface. jmaterenvironsci.comresearchgate.net The increase in charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) in the presence of the inhibitor indicate the formation of a protective film on the metal surface. researchgate.net

Below is a table summarizing the potentiodynamic polarization data for mild steel in 1 M HCl with and without a similar imidazolium-based inhibitor.

| Inhibitor Concentration | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (icorr) (µA/cm²) | Inhibition Efficiency (%) |

| Blank | -473 | 1056 | - |

| 100 ppm | -482 | 314 | 70.3 |

| 200 ppm | -488 | 201 | 81.0 |

| 300 ppm | -493 | 145 | 86.3 |

| 400 ppm | -498 | 112 | 89.4 |

| 500 ppm | -502 | 86 | 91.9 |

This table is illustrative and based on data for a similar imidazolium-based ionic liquid to demonstrate the typical trends observed.

Adsorption Behavior of this compound on Metal Substrates.kaist.ac.krkaist.ac.krresearchgate.netresearchgate.netmdpi.com

The adsorption of MPII on the surface of mild steel has been found to follow the Langmuir adsorption isotherm. kaist.ac.krkaist.ac.kr This model assumes the formation of a monolayer of the inhibitor on the metal surface. The adsorption process is influenced by the concentration of the inhibitor and the temperature. researchgate.netresearchgate.net The adsorption can be characterized as physisorption, chemisorption, or a combination of both. In the case of imidazolium-based inhibitors, the presence of heteroatoms and π-electrons in the imidazolium ring allows for strong adsorption onto the metal surface. mdpi.com The iodide ion can also be chemisorbed on the steel surface. The nature of the adsorption (physisorption or chemisorption) can be further elucidated by calculating thermodynamic parameters such as the Gibbs free energy of adsorption (ΔG°ads). researchgate.net

Catalytic Research Applications of 1 Methyl 3 Propylimidazolium Iodide

Role as a Reaction Medium in Organic Synthesis

Ionic liquids like 1-methyl-3-propylimidazolium iodide serve as versatile media for organic reactions. Their unique solvating power can influence reaction pathways and outcomes. Research into analogous imidazolium-based ionic liquids has demonstrated their effectiveness as solvents and even as active participants in reactions. For instance, in electrophilic addition reactions, imidazolium (B1220033) halides can act as both the solvent and the nucleophilic halide source. messiah.edu This dual role streamlines the process by eliminating the need for separate halogen-containing reagents.

A study on the hydrohalogenation of styrene (B11656) using various imidazolium halides, including 1-ethyl-3-methylimidazolium (B1214524) iodide, showed that the ionic liquid's anion could be successfully added across the double bond. messiah.edu This suggests that this compound could similarly function as a reaction medium and iodide source. Furthermore, the bromide analogue, 1-methyl-3-propylimidazolium bromide, has been successfully used as a solvent for the synthesis of complex neutral metal-organic network solids, highlighting its utility in facilitating the formation of intricate structures without being incorporated into the final product. rsc.org

Enhancing Reaction Yields and Selectivity in this compound Solvent Systems

The choice of ionic liquid can significantly impact the yield and selectivity of a chemical reaction. The physical and chemical properties of the cation and anion play a crucial role. In the hydrohalogenation of alkenes, the reaction's success is dependent on the specific ionic liquid used. For example, while bromide-based ionic liquids were consistently effective, the iodide-based equivalent was found to be most efficient when the reaction was conducted under a nitrogen atmosphere, indicating a sensitivity to reaction conditions that can be optimized to improve outcomes. messiah.edu

The structure of the imidazolium cation itself is also a key factor. Research on a related compound, 1-tert-butyl-3-propylimidazolium iodide, suggests that its stability and asymmetric nature could make it a valuable catalyst or building block in organic synthesis. monmouthcollege.edu The interplay between the cation, the iodide anion, and the reactants can create a unique reaction environment that steers the reaction toward the desired products, potentially increasing both yield and selectivity compared to conventional organic solvents.

Environmentally Benign Catalytic Processes

A primary driver for the investigation of ionic liquids is the development of more environmentally friendly, or "green," chemical processes. Imidazolium-based ionic liquids are considered potential green solvents due to their extremely low vapor pressure, which helps to reduce air pollution from volatile organic compounds (VOCs). monmouthcollege.edu Their ability to be easily recovered and reused after a reaction further minimizes waste. monmouthcollege.edu

Heterogeneous Catalysis and Supported this compound Systems

To further enhance their practicality and reusability, ionic liquids can be immobilized onto solid supports, creating solid-supported ionic liquid catalysts (SILs). This approach combines the advantages of homogeneous catalysis (high activity and selectivity) with the benefits of heterogeneous catalysis (easy separation of the catalyst from the product). Mesoporous silica (B1680970) is a common choice for the solid support due to its large surface area and stable, ordered structure.

While specific research on supported this compound is limited, studies on closely related compounds provide significant insights. For example, a composite material was synthesized by covalently bonding a similar ionic liquid, 1-methyl-3-methoxysilyl propyl imidazolium chloride, to a mesoporous silica matrix. This created a solid, stable material with potential applications in fixed-bed reactors.

Ionic Liquid-Mesoporous Silica Composites in Catalytic Dehydration

Research has demonstrated the potential of ionic liquid-mesoporous silica composites as effective adsorbents for dehydration processes. In one study, an imidazolium chloride-based ionic liquid was chemically bonded to mesoporous silica. The resulting composite was a solid material that retained the dehydration properties of the original ionic liquid. The covalent bond was confirmed through various characterization techniques, ensuring the ionic liquid was firmly anchored to the silica support. This type of composite is designed for easy handling and application in industrial settings like fixed-bed reactors.

Leaching Prevention and Catalyst Stability in Supported Systems

A critical challenge for solid-supported ionic liquid catalysts is their long-term stability and the potential for the active ionic liquid component to leach out into the reaction mixture during use. bohrium.comnih.gov Leaching reduces the catalyst's efficiency over time and can contaminate the final product.

The stability of these immobilized catalysts is significantly influenced by the chemical structure of the ionic liquid's cation and its interaction with the solid support. bohrium.comnih.gov Studies on the deactivation mechanisms of supported ionic liquids in esterification reactions have shown that the choice of functional groups on the cation is a determining factor in preventing the active sites from washing away. bohrium.comnih.gov By creating a strong, covalent bond between the ionic liquid and the support material, as in the case of the silica-grafted imidazolium chloride, leaching can be minimized, leading to a more robust and reusable catalyst. researchgate.net This principle is directly applicable to the design of stable heterogeneous catalysts based on this compound.

Materials Science and Engineering with 1 Methyl 3 Propylimidazolium Iodide

Development of Advanced Ionic Liquid Materials

1-Methyl-3-propylimidazolium iodide ([C3mim][I] or PMII) serves as a foundational material in the design of sophisticated ionic liquid-based systems. rsc.org While it possesses desirable characteristics, its high viscosity can be a limiting factor in certain applications. rsc.org To address this, a common strategy involves creating binary mixtures with other ionic liquids to tailor the physicochemical properties of the resulting electrolyte. rsc.org

A notable application of this approach is in dye-sensitized solar cells (DSCs). rsc.org For instance, innovative redox electrolytes have been formulated by blending this compound with 1-alkyl-methylimidazolium tricyanomethanide ionic liquids. rsc.org This blending effectively lowers the high viscosity of pure [C3mim][I], enhancing the transport of the redox mediator within the electrolyte, which is crucial for efficient cell performance. rsc.orgepfl.ch Studies have shown that the density and viscosity of these blends are highly dependent on the specific cation in the mixture. rsc.org In one such study, a binary ionic liquid electrolyte composed of this compound and 1-ethyl-3-methyl-imidazolium tetracyanoborate yielded a photovoltaic conversion efficiency of 7.6%, a record for solvent-free DSCs at the time. epfl.ch Another successful approach used a eutectic mixture of 1,3-dimethylimidazolium (B1194174) iodide and this compound to achieve an efficiency of 8.2%. mdpi.com

The fundamental properties of this compound are summarized in the table below.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 119171-18-5 |

| Molecular Formula | C₇H₁₃IN₂ |

| Molecular Weight | 252.10 g/mol |

| Appearance | Light yellow to brown clear liquid |

| Melting Point | -24 °C |

| Density | 1.54 g/cm³ (at 24 °C) |

| Viscosity | 1385 cP (at 20 °C) |

Data sourced from multiple references. roco.globaliolitec.denih.gov

Polymer-Ionic Liquid Hybrid Materials for Functional Applications

The integration of this compound into polymer matrices has led to the development of functional hybrid materials, particularly polymer gel electrolytes. sigmaaldrich.com These materials combine the mechanical robustness and processability of polymers with the high ionic conductivity of ionic liquids. nih.gov

A common application for these hybrids is in quasi-solid-state or solid-state dye-sensitized solar cells, where they offer a safer, non-volatile alternative to traditional liquid electrolytes. roco.globalresearchgate.net For example, this compound has been combined with poly(vinylidenefluoride-co-hexafluoropropylene) (PVDF-HFP) to form an ionic liquid polymer gel electrolyte for use in DSCs. sigmaaldrich.com Similarly, it has been incorporated into a poly(ethylene oxide) (PEO) matrix. researchgate.net The addition of the ionic liquid enhances the concentration of free charge carriers, thereby boosting the ionic conductivity of the polymer electrolyte. researchgate.net Research has shown that the ionic conductivity of these PEO-based systems increases with the concentration of the ionic liquid, reaching a maximum value of 3.29 x 10⁻³ S·cm⁻¹ in one study. researchgate.net

The table below presents findings from research on polymer-ionic liquid hybrid materials containing this compound.

Table 2: Research Findings on Polymer-[C3mim][I] Hybrid Electrolytes

| Polymer Matrix | Key Findings | Application |

|---|---|---|

| Poly(ethylene oxide) (PEO) | Doping with [C3mim][I] enhanced ionic conductivity due to an increase in free charge carriers. Maximum conductivity of 3.29 x 10⁻³ S·cm⁻¹ was achieved at 200 wt% ionic liquid concentration. researchgate.net | Dye-Sensitized Solar Cells (DSSC) |

| Poly(vinylidenefluoride-co-hexafluoropropylene) (PVDF-HFP) | Forms an ionic liquid polymer gel electrolyte. sigmaaldrich.com | Dye-Sensitized Solar Cells (DSSC) |

| Hydroxypropyl Cellulose | Used to create non-volatile gel polymer electrolytes for DSSC applications. roco.global | Dye-Sensitized Solar Cells (DSSC) |

Investigations into Phase Behavior of this compound and Polyiodides

The phase behavior of this compound and its mixtures with iodine (polyiodides, expressed as [C3mim][Im]) has been a subject of detailed investigation, particularly under non-ambient conditions. rsc.org These studies provide fundamental insights into the interactions and structural arrangements within ionic liquids.

The solidification of pure this compound and its polyiodide mixtures has been examined at both ambient and high pressures. rsc.org At ambient pressure, pure [C3mim][I] solidifies upon cooling without crystallization, forming a glassy state with a glass transition temperature (Tg) of -38 °C. rsc.org However, under high pressure, the crystallization of pure [C3mim][I] is suppressed, leading to the formation of a low-temperature amorphous solid. rsc.orgrsc.org

In contrast, the behavior of its polyiodide mixtures is more complex. For the stoichiometric mixture [C3mim][I₃], high-pressure crystallization was observed to occur at a compression of 0.95 GPa. rsc.orgrsc.org The addition of iodine to form polyiodides introduces new interactions and geometrical possibilities, significantly influencing the material's phase diagram. rsc.org

Under extreme conditions of high pressure, non-stoichiometric polyiodide systems of this compound exhibit particularly complex phase transitions. rsc.org A study on [C3mim][I₃.₆₆] revealed several pressure-induced phenomena. rsc.orgrsc.org

Pressure-Induced Crystallization and Polymorphism: Upon compression, the edge of the sample container crystallized. Further compression induced a crystal-crystal phase transition, resulting in the appearance of a high-pressure crystal polymorph. rsc.orgrsc.org

High-Pressure Amorphization: In the center of the sample, compression led to high-pressure amorphization, where the crystalline structure was lost. rsc.orgrsc.org

Decompression Crystallization: Interestingly, a subsequent decrease in pressure induced "decompression crystallization," a phenomenon where a crystalline phase forms as the pressure is lowered. rsc.orgrsc.org

These intricate behaviors in the non-stoichiometric system are attributed to the presence of excess iodide/iodine, which complicates the packing and phase transitions of the ionic liquid. rsc.orgrsc.org

Table 3: Phase Behavior of [C3mim][I] and its Polyiodides under Pressure

| System | Condition | Observed Phenomenon |

|---|---|---|

| Pure [C3mim][I] | High Pressure (HP) + Low Temperature (LT) | Crystallization is suppressed; a LT-amorphous form is created. rsc.orgrsc.org |

| [C3mim][I₃] | High Pressure (HP) | Crystallization occurs at 0.95 GPa. rsc.orgrsc.org |

| [C3mim][I₃.₆₆] (Non-stoichiometric) | Compression | Crystallization at the container edge; followed by a crystal-crystal phase transition to a HP-polymorph. rsc.orgrsc.org |

| [C3mim][I₃.₆₆] (Non-stoichiometric) | Further Compression | High-pressure amorphization in the sample center. rsc.orgrsc.org |

| [C3mim][I₃.₆₆] (Non-stoichiometric) | Decompression | Decompression crystallization is induced. rsc.orgrsc.org |

Theoretical and Computational Studies on 1 Methyl 3 Propylimidazolium Iodide

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the structural and electronic properties of ionic liquids like 1-methyl-3-propylimidazolium iodide. nih.govresearchgate.net These methods allow for the detailed examination of ion pair interactions, conformational possibilities, and vibrational spectra, providing a fundamental understanding of the IL's behavior.

DFT methods, often combined with vibrational spectroscopy, are employed to explore the various possible structures of ion pairs in imidazolium-based ionic liquids. nih.gov For the 1-methyl-3-propylimidazolium cation, multiple stable conformations can exist due to the rotation around the C-N and C-S bonds. iu.edu.sa The position and type of the anion significantly influence the conformation of the propyl side chain attached to the imidazolium (B1220033) ring. nih.gov While several staggered or eclipsed conformations are possible in a vacuum, some may only be present as minor forms in the liquid state. nih.gov

Studies on similar 1-alkyl-3-methylimidazolium halides have identified several stable regions for the anion's position around the cation. nih.govnih.gov These include positions near the C2 hydrogen, between the N1 and C5 atoms, between the N3 and C4 atoms, and between the C4 and C5 atoms. nih.gov The formation of these ion pairs primarily affects the stretching and out-of-plane vibrations of the imidazolium C-H groups. nih.gov This detailed analysis of vibrational spectra, supported by DFT calculations, is essential for assigning the fundamental normal modes of vibration and understanding the impact of intermolecular interactions. researchgate.netresearchgate.net

A key aspect of these studies is the ability to predict the most stable conformer. iu.edu.sa For instance, in related molecular systems, quantum mechanical calculations can identify the lowest energy rotamer, and spectral modeling can then confirm this prediction by comparing it with experimental infrared (IR), 1H, and 13C spectral data. iu.edu.sa

The electronic structure of this compound can be analyzed using Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). aimspress.com The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity, kinetic stability, and polarizability of the molecule. nih.govripublication.com

A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and lower kinetic stability. aimspress.comnih.gov This analysis helps in understanding the charge transfer interactions that occur within the molecule, which is fundamental to its bioactivity and other properties. aimspress.comripublication.com The HOMO and LUMO energies are calculated to determine the energy gap and identify the likely sites for electrophilic and nucleophilic attacks. aimspress.com For example, a larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity. aimspress.com

The molecular electrostatic potential (MEP) surface is another tool used in conjunction with HOMO-LUMO analysis to predict reactive sites. The MEP map uses a color scale to indicate electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical properties and intermolecular interactions of ionic liquids over time. mdpi.com These simulations provide a dynamic picture of the system at an atomistic level, offering insights that are complementary to the static information obtained from quantum chemical calculations.

MD simulations are extensively used to investigate the bulk and surface properties of 1-alkyl-3-methylimidazolium iodide ionic liquids. nih.govresearchgate.net By employing all-atom non-polarizable force fields, researchers can simulate properties such as density, viscosity, and surface tension. nih.govresearchgate.net To improve the accuracy of these simulations, the initial structures of the ionic liquids are often optimized using DFT, and atomic charges are derived using methods like CHELPG. nih.govresearchgate.net It has been found that reducing partial atomic charges can enhance the accuracy of simulated properties like density and surface tension. nih.govresearchgate.net

These simulations have revealed that for 1-alkyl-3-methylimidazolium iodides, there is a well-structured interaction between the cation and the anion, occurring primarily through the imidazolium ring of the cation. nih.govresearchgate.net The dynamics of the ions, such as their diffusion coefficients, are also influenced by the structure of the cation; for instance, changes in the alkyl chain length can affect the mobility of both the cation and the anion. nih.govresearchgate.net Furthermore, MD simulations have shown that modifications to the imidazolium cation, such as methylation, can lead to significant changes in the liquid's ion structuring and slow down ion motion. nih.gov As temperature increases, the kinetic energy of the cations and anions rises, leading to faster movement and weaker intermolecular interactions, which in turn causes a decrease in viscosity. mdpi.com

Thermodynamic Modeling of Solute-Solvent Interactions in this compound Solutions

Thermodynamic modeling provides valuable information about the interactions between solutes and solvents, which is crucial for understanding the behavior of ionic liquids in solution. acs.org By measuring properties like density and speed of sound, various thermodynamic parameters can be calculated to elucidate these interactions. acs.org

Experimental measurements of density and the speed of sound for solutions of this compound can be used to calculate important thermodynamic properties. acs.org These include the apparent molar volume of the solute, the apparent molar volume at infinite dilution, and the apparent molar expansivity at infinite dilution. acs.org Similarly, the isentropic compressibility of the solution, the apparent molar isentropic compressibility of the solute, and the apparent molar isentropic compressibility at infinite dilution can be determined. acs.org

Studies on similar ionic liquids, such as 1-butyl-3-methylimidazolium bromide in various solvents, have shown that the values of the limiting apparent molar volume and its slope against the square root of molality can indicate the strength of ionic liquid-solvent interactions. capes.gov.brresearchgate.net For instance, stronger interactions are observed in water compared to alcoholic solutions. capes.gov.brresearchgate.net The analysis of apparent molar volume and isentropic compressibility helps in evaluating solute-solute and solute-solvent interactions, which is essential for optimizing industrial processes where ionic liquids are used. acs.org The temperature dependence of the apparent molar volume can also provide insights into the structural interactions within the solution. researchgate.net

Hepler's Constant and Structure-Making/Breaking Behavior of this compound

The behavior of solutes in aqueous solutions, particularly their influence on the structure of water, is a critical area of study in physical chemistry. The ionic liquid this compound ([MPIm][I]) has been the subject of thermodynamic investigations to elucidate its role as either a "structure-maker" or "structure-breaker" in aqueous environments. This classification is determined by the solute's effect on the hydrogen-bonding network of water. Structure-makers enhance or promote the water structure, while structure-breakers disrupt it. A key parameter used to quantify this behavior is Hepler's constant.

Hepler's constant is derived from measurements of apparent molar volume and provides insight into the nature of solute-solvent interactions. Specifically, the sign of the second derivative of the apparent molar volume with respect to temperature at constant pressure, (∂²/∂T²)p, which is related to Hepler's constant, is used to classify the structure-making or -breaking tendency of a solute. A positive value of this derivative suggests that the solute acts as a structure-maker, while a negative value indicates a structure-breaking effect.

In a study investigating the interactions between potassium chloride and this compound in aqueous solutions, the structure-making or structure-breaking behavior of the ionic liquid was evaluated using Hepler's constant. The research involved the measurement of density and speed of sound for potassium chloride in aqueous solutions containing 0.05 and 0.10 mol·kg⁻¹ of this compound at temperatures ranging from 288.15 to 318.15 K. acs.org The results from the analysis of Hepler's constant revealed significant solute-solute and solute-solvent interactions, which are crucial for understanding the influence of this ionic liquid on the behavior of electrolytes in aqueous media. acs.org

The findings from such theoretical and computational studies are instrumental in predicting and understanding the behavior of ionic liquids in various applications, including their use as electrolytes, in extraction processes, and in tribology. acs.org

Research Data on the Behavior of this compound in Aqueous Solutions

The following table summarizes the findings related to the structure-making or -breaking behavior of this compound based on the sign of Hepler's constant.

| Concentration of [MPIm][I] in aqueous KCl solution (mol·kg⁻¹) | Temperature Range (K) | Sign of (∂²/∂T²)p | Classification |

| 0.05 | 288.15 - 318.15 | Positive | Structure-Maker |

| 0.10 | 288.15 - 318.15 | Positive | Structure-Maker |

This data indicates that at the studied concentrations and temperature range, this compound exhibits structure-making behavior in aqueous solutions of potassium chloride.

Analytical Chemistry Research Involving 1 Methyl 3 Propylimidazolium Iodide

Spectroscopic Characterization Techniques for Structural Elucidation and Interaction Studies

Spectroscopic methods are fundamental tools for elucidating the molecular structure of 1-methyl-3-propylimidazolium iodide and probing the interactions between its constituent ions, the 1-methyl-3-propylimidazolium cation ([C₃MIm]⁺) and the iodide anion (I⁻), as well as with other chemical species. Techniques such as Fourier-Transform Infrared (FT-IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed insights into vibrational modes, bonding environments, and molecular connectivity.

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

FT-IR and Raman spectroscopy are powerful vibrational spectroscopy techniques used to identify functional groups and study intermolecular forces. In the context of this compound, these methods are particularly useful for observing how interactions between the imidazolium (B1220033) cation and the iodide anion, or other added species like iodine, affect the molecule's vibrational modes.

Research has shown that the vibrational bands of the imidazolium ring are sensitive to the surrounding environment. mpg.dersc.org For instance, the C-H stretching bands of the imidazolium ring, typically observed in the 3040–3170 cm⁻¹ region, can exhibit changes in intensity and position, indicating variations in hydrogen bonding interactions between the cation and anion. mpg.de

A key area of investigation has been the interaction of this compound with iodine (I₂), which is a common component of electrolytes in dye-sensitized solar cells. The addition of iodine to the ionic liquid leads to the formation of polyiodide anions, such as triiodide (I₃⁻) and pentaiodide (I₅⁻). Raman spectroscopy is an exceptionally effective method for identifying these species. mpg.de

Triiodide (I₃⁻) : Characterized by a strong Raman band around 111 cm⁻¹ (symmetric stretch) and a weaker one near 143 cm⁻¹ (asymmetric stretch).

Pentaiodide (I₅⁻) : Shows a characteristic Raman band at approximately 160-170 cm⁻¹, indicative of linear and discrete I₅⁻ ions. mpg.de

FT-IR studies complement these findings. Upon the formation of polyiodides, the interactions between the imidazolium cation and the anions are weakened. This is reflected in the FT-IR spectrum by the splitting of C-H stretching bands and the appearance of new bands related to the imidazolium ring stretching modes, such as a new band at 1585 cm⁻¹. mpg.dersc.org

Interactive Table: Key Vibrational Bands for the [C₃MIm]I - Iodine System

| Species/Interaction | Spectroscopic Technique | Wavenumber (cm⁻¹) | Assignment/Interpretation | Reference |

| Imidazolium Ring C-H | FT-IR | 3040 - 3170 | C-H stretching vibrations, sensitive to hydrogen bonding. | mpg.de |

| Imidazolium Ring | FT-IR | ~1566 | Imidazolium ring stretching mode. | mpg.de |

| Imidazolium Ring (with excess I₂) | FT-IR | 1585 | New ring stretching mode, indicates weakened cation-anion interaction. | mpg.de |

| Triiodide (I₃⁻) | Raman | ~111 | Symmetric stretch of the I₃⁻ ion. | mpg.de |

| Pentaiodide (I₅⁻) | Raman | 160 - 170 | Stretching mode of the I₅⁻ ion. | mpg.de |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the chemical structure of the 1-methyl-3-propylimidazolium cation. ¹H and ¹³C NMR spectra provide a detailed map of the hydrogen and carbon atoms within the molecule, respectively. The chemical shifts (δ) of the nuclei are highly sensitive to their local electronic environment.

¹H NMR : The most downfield signals are typically from the protons on the imidazolium ring, with the proton at the C2 position (between the two nitrogen atoms) being the most deshielded. The protons on the N-methyl and N-propyl groups appear further upfield.

¹³C NMR : Similar to the proton spectrum, the carbon atom at the C2 position of the ring is the most downfield signal. The carbons of the alkyl chains are found at the upfield end of the spectrum.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 1-Methyl-3-propylimidazolium Cation

| Atom Position (See structure) | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| H-2 | ¹H | 8.5 - 9.5 | Singlet | Most deshielded proton, acidic. |

| H-4, H-5 | ¹H | 7.2 - 7.8 | Doublet/Triplet | Ring protons adjacent to one another. |

| H-6 (N-CH₃) | ¹H | ~3.9 | Singlet | Methyl group attached to nitrogen. |

| H-7 (N-CH₂) | ¹H | ~4.2 | Triplet | Methylene (B1212753) group adjacent to nitrogen. |

| H-8 (-CH₂-) | ¹H | ~1.8 | Sextet | Middle methylene group of propyl chain. |

| H-9 (-CH₃) | ¹H | ~0.9 | Triplet | Terminal methyl group of propyl chain. |

| C-2 | ¹³C | 136 - 138 | - | Most deshielded carbon. |

| C-4, C-5 | ¹³C | 121 - 124 | - | Ring carbons. |

| C-6 (N-CH₃) | ¹³C | ~36 | - | Methyl carbon. |

| C-7 (N-CH₂) | ¹³C | ~50 | - | Propyl carbon attached to nitrogen. |

| C-8 (-CH₂-) | ¹³C | ~23 | - | Middle carbon of propyl chain. |

| C-9 (-CH₃) | ¹³C | ~11 | - | Terminal methyl carbon. |

Note: Predicted values are based on data from analogous structures and are solvent-dependent.

Electrochemical Characterization Methods for Ionic Liquid Systems

The electrochemical properties of this compound are critical for its application in electrochemical devices. Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS) are the primary methods used to investigate its electrochemical window, redox behavior, and ionic conductivity.

Cyclic Voltammetry (CV)

CV is used to study the redox processes occurring within the ionic liquid. By scanning the potential of a working electrode and measuring the resulting current, one can identify the oxidation and reduction potentials of the electroactive species.

In pure this compound, the electrochemical window is defined by the oxidation of the iodide anion (I⁻) and the reduction of the imidazolium cation ([C₃MIm]⁺). The oxidation of iodide to iodine (I₂) and subsequently to triiodide (I₃⁻) is a key process. A typical cyclic voltammogram of an iodide-containing electrolyte shows an anodic peak corresponding to the oxidation of I⁻ and a cathodic peak for the reverse reaction.

When iodine is added to this compound, the electrochemistry becomes more complex. CV studies reveal the electrochemical formation of polyiodide ions, such as I₅⁻, at potentials more positive than +0.6 V. rsc.org This is a crucial finding for understanding the charge transport mechanism in DSSC electrolytes.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique used to analyze the conductive properties of materials. By applying a small sinusoidal voltage perturbation and measuring the current response over a range of frequencies, a complex impedance spectrum is generated. This spectrum can be modeled with an equivalent electrical circuit to determine parameters like bulk resistance (related to ionic conductivity) and charge-transfer resistance.

EIS studies on this compound, particularly with added iodine, have been instrumental in understanding its charge transport properties. The ionic conductivity of the system is significantly enhanced by the presence of polyiodides (I₃⁻, I₅⁻). mpg.de This enhancement is attributed to the Grotthuss-type "relay" mechanism, where charge is transferred through the exchange of iodide ions between polyiodide species, in addition to physical diffusion. mpg.de EIS measurements have quantified this effect, showing that the Grotthuss mechanism can increase the conductivity by as much as 50% at optimal iodine concentrations. mpg.de The Nyquist plots obtained from EIS provide detailed information about the resistance at the electrode-electrolyte interface and the diffusion characteristics of the charge carriers.

Interactive Table: Summary of Electrochemical Research Findings for [C₃MIm]I Systems

| Technique | System Studied | Key Finding | Significance | Reference |

| Cyclic Voltammetry | [C₃MIm]I + I₂ | Electrochemical formation of I₅⁻ ions at potentials > +0.6 V. | Confirms the in-situ generation of higher polyiodides essential for charge transport. | rsc.org |

| Electrochemical Impedance Spectroscopy | [C₃MIm]I + varying amounts of I₂ | Ionic conductivity is significantly enhanced by the formation of polyiodides (I₃⁻, I₅⁻). | Elucidates the Grotthuss-type relay mechanism that boosts electrolyte performance. | mpg.de |

| Electrochemical Impedance Spectroscopy | [C₃MIm]I + I₂ | The Grotthuss mechanism contributes to a ~50% increase in conductivity at ~3 M iodine. | Quantifies the contribution of the relay mechanism to overall charge transport. | mpg.de |

Q & A

Q. What analytical techniques are critical for characterizing MPII’s degradation products in high-temperature applications?

- TG-DTA coupled with mass spectrometry (MS) or FTIR-EGA identifies volatile decomposition species. For example, I₂ evolution from MPII at 250°C is quantified via MS fragmentation patterns, informing safe operating limits in energy devices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.